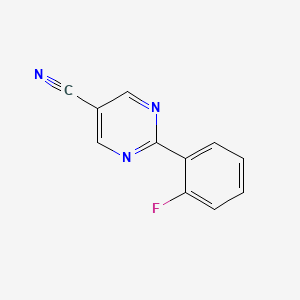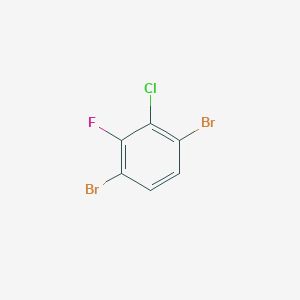
1,4-Dibromo-2-chloro-3-fluorobenzene
Overview
Description
1,4-Dibromo-2-chloro-3-fluorobenzene is a halogenated aromatic compound. It has two bromine atoms, one chlorine atom, and one fluorine atom attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the halogens (bromine, chlorine, and fluorine) attached at the 1, 4, 2, and 3 positions respectively .Chemical Reactions Analysis
As a halogenated aromatic compound, this compound could potentially undergo various types of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and halogen exchange reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence and position of the halogens on the benzene ring. These could include its boiling point, melting point, density, and reactivity .Scientific Research Applications
Spectral Investigation and Molecular Modeling
Research by G. Ilango et al. (2008) focused on the spectral investigation of 2-chloro-1,3-dibromo-5-fluorobenzene, which is closely related to 1,4-Dibromo-2-chloro-3-fluorobenzene. Their work involved normal coordinate calculations to study in-plane and out-of-plane vibrations using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF), refined through numerical methods. This research highlights the compound's potential in studying molecular vibrations and structure modeling (G. Ilango et al., 2008).
Organometallic Chemistry and Catalysis
Another study highlighted the use of partially fluorinated benzenes, including compounds similar to this compound, in organometallic chemistry and transition-metal-based catalysis. S. Pike et al. (2017) discussed how the presence of fluorine substituents affects the π-electron density donation from the arene, impacting the compound's binding strength to metal centers. This property makes such molecules suitable as non-coordinating solvents or easily displaced ligands in catalysis, providing insights into their applications in synthetic chemistry and catalysis (S. Pike et al., 2017).
Crystal Structure Prediction
Research by A. Misquitta et al. (2008) on the crystal structure prediction of C6Br2ClFH2, which includes structural elements of this compound, utilized first principles and intermolecular potential construction. This study showcases the compound's relevance in material science, specifically in crystallography and molecular design, by providing valuable data for the prediction and validation of crystal structures (A. Misquitta et al., 2008).
Safety and Hazards
Mechanism of Action
In general, halogenated aromatic compounds can interact with various biological targets through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π interactions They can influence the function of proteins, nucleic acids, and other biomolecules, leading to changes in cellular processes and physiological responses.
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and activity of a compound. For example, it’s recommended to store “1,4-Dibromo-2-chloro-3-fluorobenzene” in a cool, dry, and well-ventilated condition .
properties
IUPAC Name |
1,4-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTWVACAFWJFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)F)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661537 | |
| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000573-09-0 | |
| Record name | 1,4-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



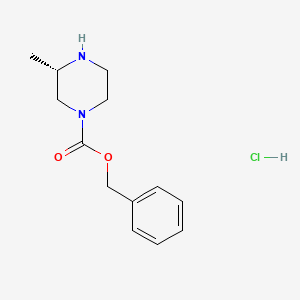



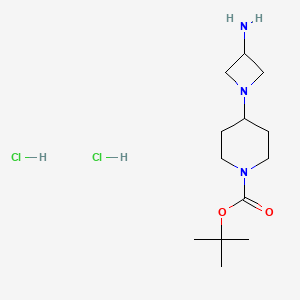
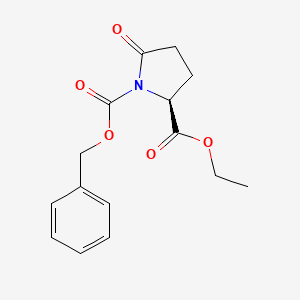
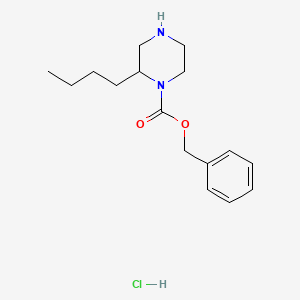
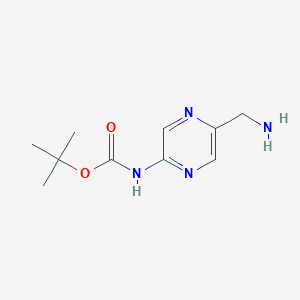
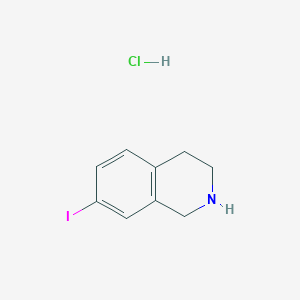
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)

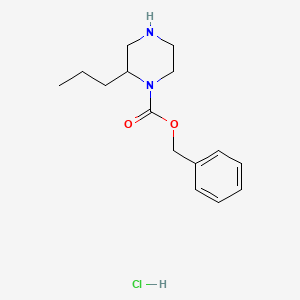
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)
